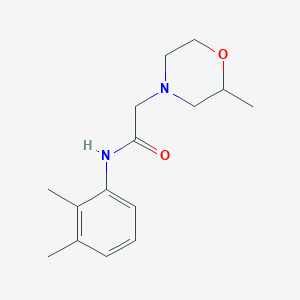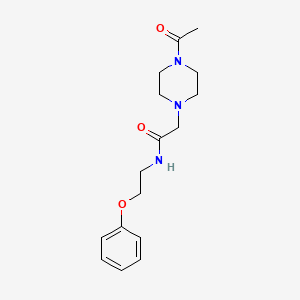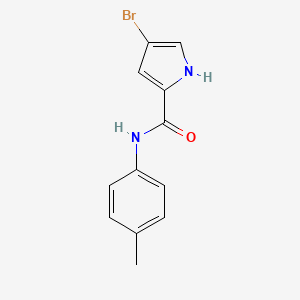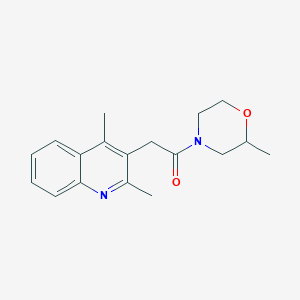
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been studied for its potential therapeutic properties. This compound belongs to the class of pyrrolidine carboxamides and has been found to exhibit promising results in various scientific research studies.
Wirkmechanismus
The exact mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide is not fully understood. However, it has been found to interact with various molecular targets such as ion channels, enzymes, and receptors. This compound has been found to modulate the activity of these targets, leading to its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit various biochemical and physiological effects. In neuroscience, this compound has been found to protect neurons from oxidative stress and reduce neuroinflammation. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to induce apoptosis and inhibit tumor growth. In immunology, this compound has been found to reduce inflammation and modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has various advantages and limitations for lab experiments. One of the advantages is its high potency and selectivity towards its molecular targets. This makes it an ideal candidate for studying the specific mechanisms of action of various molecular targets. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to administer in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide. One of the directions is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the study of its potential therapeutic applications in other fields such as cardiology and gastroenterology. Furthermore, the study of its pharmacokinetics and pharmacodynamics can provide valuable insights into its potential clinical applications. Overall, the study of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has the potential to lead to the development of novel therapeutics for various diseases.
Synthesemethoden
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide involves the reaction of 4-methoxyphenylhydrazine with 3-pyridinecarboxaldehyde, followed by the addition of pyrrolidine-1-carboxylic acid and subsequent purification steps. The final product is obtained as a white solid.
Wissenschaftliche Forschungsanwendungen
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been found to exhibit neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide has been found to exhibit anti-tumor properties and has been studied for its potential use in the treatment of various types of cancer. In immunology, this compound has been found to exhibit anti-inflammatory properties and has been studied for its potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-22-15-8-6-13(7-9-15)16-5-3-11-20(16)17(21)19-14-4-2-10-18-12-14/h2,4,6-10,12,16H,3,5,11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUMEFJOINGKBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-3-ylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)

![Methyl 1-[2-(4-chloroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylate](/img/structure/B7462582.png)
![[3-(4-Fluorophenyl)imidazol-4-yl]-(4-methylpiperidin-1-yl)methanone](/img/structure/B7462590.png)

![4-(2,4-Difluorophenyl)sulfanyl-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7462606.png)

![4-[(2-Morpholin-4-yl-2-thiophen-2-ylethyl)amino]-1-phenylcyclohexane-1-carbonitrile](/img/structure/B7462615.png)
![5-Methyl-7-(1-pyrrolidinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7462631.png)

![N-[3-methyl-1-oxo-1-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)piperazin-1-yl]butan-2-yl]acetamide](/img/structure/B7462650.png)
![8-[[4-[[5-(4-Chlorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]methyl]quinoline](/img/structure/B7462653.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(N-methylanilino)ethanone](/img/structure/B7462655.png)
